molecular formula C11H13FN2O2 B1301881 1-(4-Fluoro-2-nitrophenyl)piperidine CAS No. 719-70-0

1-(4-Fluoro-2-nitrophenyl)piperidine

Cat. No. B1301881
CAS RN: 719-70-0
M. Wt: 224.23 g/mol
InChI Key: YSBDMNNCMGUEAL-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluoro-2-nitrophenyl)piperidine is a chemical structure that is part of a broader class of compounds involving substituted piperidines. These compounds have been studied for various properties, including their neuroleptic activity, reaction kinetics, crystal structure, and potential as radiolabeled probes for biological receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the substitution of the piperidine ring with various groups. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with different substituents at the piperidine ring was synthesized to test for neuroleptic activity . Another example is the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through a condensation reaction . These methods suggest that the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine would likely involve similar substitution reactions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluoro-2-nitrophenyl)piperidine has been determined using X-ray crystallography. For example, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows a chair conformation of the piperidine ring with equatorially oriented substituents . Similarly, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation for the piperidine ring . These findings suggest that 1-(4-Fluoro-2-nitrophenyl)piperidine would also exhibit a specific conformation that could be elucidated through crystallographic studies.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to a multistep mechanism with pre-equilibrium followed by fast addition-elimination steps . This indicates that 1-(4-Fluoro-2-nitrophenyl)piperidine may also participate in multistep reactions, potentially influenced by the presence of electron-withdrawing groups such as the nitro and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the presence of fluorophenyl groups can affect the crystal packing through weak interactions, as seen in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one . The thermal stability of these compounds can be assessed through techniques like TG-DTA and DSC, as demonstrated in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine . Therefore, the physical and chemical properties of 1-(4-Fluoro-2-nitrophenyl)piperidine would likely be characterized by its stability, intermolecular interactions, and response to thermal conditions.

Scientific Research Applications

Quantum Chemical Studies

1-(4-Fluoro-2-nitrophenyl)piperidine derivatives have been studied in the context of quantum chemical and molecular dynamic simulation studies. For example, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. These studies involved calculating global reactivity parameters and examining the adsorption behaviors on metal surfaces (Kaya et al., 2016).

Kinetics and Reaction Mechanisms

Research on kinetics and reaction mechanisms involving piperidine derivatives has been documented. Jarczewski et al. (1986) studied the kinetics of the reaction of a similar piperidine with other compounds in various solvents, shedding light on complex reactions and multistep mechanisms (Jarczewski et al., 1986).

Aromatic Substitution Studies

Pietra et al. (1968) focused on aromatic substitution by piperidine, examining the rates of reactions and kinetic deuterium isotope effects. This research is crucial in understanding the chemical reactivity and substitution patterns of compounds like 1-(4-Fluoro-2-nitrophenyl)piperidine (Pietra et al., 1968).

Crystallographic Studies

Awasthi et al. (2014) conducted thermal and crystallographic studies of a similar piperidine derivative. They synthesized the compound and characterized it using various techniques, including X-ray crystallography. These studies are important for understanding the structural properties of such compounds (Awasthi et al., 2014).

Synthesis and Chemical Properties

Several studies have been conducted on the synthesis and chemical properties of piperidine derivatives. For instance, Wei (2000) explored the etherification of phenylethyl-4 hydroxypiperidines, contributing to the knowledge of synthetic pathways and reactions involving piperidine derivatives (Wei, 2000).

Anticancer Research

Vinaya et al. (2011) synthesized piperidine derivatives to explore their anticancer effects. They found that certain derivatives had antiproliferative activity against human leukemia cells, indicating potential applications in cancer research (Vinaya et al., 2011).

Catalytic Synthesis

Botteghi et al. (2001) documented the synthesis of neuroleptic agents involving piperidine derivatives. This research provides insights into the use of catalysts in the synthesis of complex organic compounds (Botteghi et al., 2001).

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBDMNNCMGUEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372057
Record name 1-(4-fluoro-2-nitrophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperidine

CAS RN

719-70-0
Record name 1-(4-fluoro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Piperidine (320 μl, 3.23 mmol, commercially available product) was added at room temperature to an N,N-dimethylformamide (DMF; 0.5 ml) solution of 1,4-difluoro-2-nitrobenzene (225 mg, 1.41 mmol, commercially available product). The resulting mixture was stirred for two hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=12/1). Thus, 1-(4-fluoro-2-nitrophenyl)piperidine (298 mg, 94.2%) was yielded as an orange-colored oily material.
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